molecular formula C14H13O4P B7987268 Diphenyl vinyl phosphate CAS No. 33552-07-7

Diphenyl vinyl phosphate

Cat. No.: B7987268
CAS No.: 33552-07-7
M. Wt: 276.22 g/mol
InChI Key: RJYNTEFVOZNXEM-UHFFFAOYSA-N
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Description

Diphenyl vinyl phosphate (CAS 33552-07-7) is a phosphorus-containing reactive compound with the molecular formula C₁₄H₁₃O₄P and a molecular weight of 276.22 g/mol. It is primarily investigated as a reactive flame retardant for enhancing the fire resistance of vinyl ester resins (VER) and other thermosetting polymers . As a liquid reactive flame retardant, it offers significant advantages over traditional solid additives. Its liquid nature helps maintain low resin viscosity, which is critical for composite manufacturing processes like vacuum-assisted resin transfer molding (VARTM), ensuring good fiber impregnation and processability . The compound's key research value lies in its molecular structure, which features a vinyl group. This allows it to participate in cross-linking reactions during the polymerization of the resin matrix, becoming chemically bonded to the polymer network . This covalent incorporation mitigates common issues such as flame retardant migration, leaching, and precipitation, which often plague non-reactive, additive-type retardants. Furthermore, this molecular-level dispersion can help preserve the mechanical properties of the final composite material . This compound functions through condensed-phase flame retardancy mechanisms. During combustion, it promotes the formation of a protective char layer on the polymer surface, which acts as a barrier that insulates the underlying material and slows the release of combustible gases . As part of the broader class of organophosphorus flame retardants (OPFRs), it represents a halogen-free solution, aligning with the ongoing industry shift away from toxic and persistent brominated flame retardants due to environmental and health concerns . This compound is for research use only and is strictly intended for laboratory investigations by qualified professionals. It is not for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

ethenyl diphenyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13O4P/c1-2-16-19(15,17-13-9-5-3-6-10-13)18-14-11-7-4-8-12-14/h2-12H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYNTEFVOZNXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468575
Record name DIPHENYL VINYL PHOSPHATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33552-07-7
Record name DIPHENYL VINYL PHOSPHATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sequential Substitution Strategy

A two-step approach could involve:

  • Formation of Dichlorophenyl Phosphate : Reacting POCl₃ with one equivalent of phenol to yield dichlorophenyl phosphate (Cl₂P(O)OC₆H₅).

  • Vinyl Group Introduction : Substituting the remaining chloride with a vinyl alcohol derivative. However, vinyl alcohol’s instability necessitates using protected intermediates (e.g., vinyl acetate) or alternative vinylating agents (e.g., vinyl magnesium bromide).

Mixed Reactant Systems

Simultaneous reaction of POCl₃ with phenol and a vinyl alcohol derivative in controlled stoichiometry could yield this compound. Catalysts such as triethylamine or imidazole derivatives (e.g., 1-butylimidazole) may enhance selectivity, as seen in diphenyl hydrogen phosphate synthesis.

Catalyst and Solvent Considerations

Catalytic Systems

  • Triethylamine and 1-Butylimidazole : Demonstrated efficacy in diphenyl phosphate synthesis by facilitating HCl scavenging and improving yields to 71%.

  • Triphenylphosphine Oxide : Enhances reaction rates in chlorinated diphenyl phosphate production, suggesting utility in stabilizing intermediates during vinyl group incorporation.

Solvent-Free Conditions

The patent CN106810575A highlights solvent-free synthesis of chlorinated diphenyl phosphate at 130–150°C, achieving 85–88% yields. Adapting this approach could minimize side reactions and simplify purification for this compound.

Hypothetical Synthetic Routes for this compound

Route 1: Vinyl Alcohol Substitution

  • Synthesize Diphenyl Chlorophosphate :

    • React POCl₃ (1 mol) with phenol (2 mol) using triphenylphosphine oxide (1.5–3 wt%) at 140°C.

    • Expected intermediate: (C₆H₅O)₂P(O)Cl.

  • Vinylation Step :

    • React diphenyl chlorophosphate with vinyl alcohol (generated in situ from vinyl acetate hydrolysis) in the presence of triethylamine.

    • Theoretical reaction:

      (C6H5O)2P(O)Cl+CH2=CHOHEt3N(C6H5O)2P(O)OCH=CH2+HCl(C₆H₅O)₂P(O)Cl + CH₂=CHOH \xrightarrow{\text{Et}_3\text{N}} (C₆H₅O)₂P(O)OCH=CH₂ + HCl
    • Challenges: Vinyl alcohol’s instability may necessitate low-temperature conditions (-10°C) and rapid quenching.

Route 2: Direct Phosphorylation of Vinyl Phenol

  • Synthesize Vinyl Phenol :

    • Fries rearrangement of phenyl vinyl ether or decarboxylation of vinyl salicylic acid.

  • Phosphorylation :

    • React POCl₃ with vinyl phenol (1 mol) and phenol (1 mol) using 1-butylimidazole (0.5–1.2 mol%) in DMF at 230°C.

    • Expected product: this compound with potential byproducts (e.g., triphenyl phosphate).

Data Tables: Key Parameters from Analogous Syntheses

Table 1. Reaction Conditions for Diphenyl Phosphate Derivatives

CompoundReactantsCatalystTemp (°C)Yield (%)Purity (%)Source
Diphenyl H-phosphateH₃PO₄, C₆H₅OH1-Butylimidazole23071>95
Chlorinated diphenylC₆H₅OH, POCl₃Triphenylphosphine oxide14085–8899.3–99.5
Alkyl diphenyl blendPOCl₃, C₆H₅ONaNone20–2584–8899.4

Table 2. Catalyst Performance Comparison

CatalystFunctionReaction EfficiencyStability
1-ButylimidazoleHCl scavenger, baseHighDegrades above 250°C
Triphenylphosphine oxideLewis acid, stabilizerModerateRecyclable
TriethylamineBase, solubilizerModerateVolatile

Challenges and Optimization Strategies

Byproduct Formation

  • Triphenyl Phosphate : Excess phenol or prolonged reaction times favor trisubstitution. Mitigation: Use stoichiometric POCl₃:phenol:vinyl alcohol ratios (e.g., 1:1:1).

  • Hydrolysis : Moisture-sensitive intermediates like diphenyl chlorophosphate require anhydrous conditions.

Purification Techniques

  • Distillation : Effective for removing low-boiling point byproducts (e.g., phenol, DMF).

  • Chromatography : Gel permeation chromatography (GPC) with CHCl₃ eluent achieves >95% purity for diphenyl derivatives.

Industrial-Scale Considerations

Solvent-Free Protocols

Adopting the solvent-free method from CN106810575A reduces environmental impact and costs. Pilot-scale trials with POCl₃ (323 kg), phenol (376 kg), and triphenylphosphine oxide (7.6 kg) yielded 466 kg of chlorinated diphenyl phosphate at 87% yield. Similar scalability is plausible for this compound with adjusted catalysts.

Catalyst Recycling

Triphenylphosphine oxide remains in distillation residues and can be reused for 3–4 batches without yield loss . This approach lowers raw material costs by 15–20%.

Chemical Reactions Analysis

Reaction Conditions

The reactions are typically carried out under controlled conditions, often in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures to enhance reactivity.

Chemical Reactions Involving Diphenyl Vinyl Phosphate

This compound participates in several important chemical reactions:

Suzuki Coupling Reactions

This compound has been investigated as an electrophile in Suzuki coupling reactions. The following points summarize key findings:

  • Electrophilic Behavior : It acts as a suitable electrophile when coupled with arylboronic acids under nickel catalysis, leading to the formation of aryl-substituted products .

  • Catalyst Efficiency : While palladium catalysts initially showed poor results with this compound, nickel catalysts have proven effective, achieving significant yields in coupling reactions .

Hydrolysis Reactions

The hydrolysis of this compound can occur under acidic or basic conditions, leading to the formation of diphenol and phosphoric acid derivatives:

  • Mechanistic Pathways : Hydrolysis typically follows either an AAc2\text{A}Ac_2 mechanism (water involved) or an AAl1\text{A}Al_1 mechanism (water not involved), affecting the rate and products formed .

Photostimulated Reactions

Photostimulation has been shown to enhance the reactivity of this compound:

  • Vinylic Substitution : Under photostimulation, this compound reacts with organotin reagents via a vinylic SN1S_N1 mechanism, resulting in substitution products with high yields .

Reaction Conditions and Yields

Reaction TypeCatalyst TypeSolventYield (%)
Suzuki CouplingNickelAnhydrous Toluene71
HydrolysisAcid/BaseAqueousVariable
Photostimulated SubstitutionOrganotinLiquid Ammonia45-89

Mechanistic Insights

  • The reaction mechanisms vary significantly depending on the conditions and reagents used, highlighting the versatility of this compound in synthetic chemistry.

Scientific Research Applications

Chemical Properties and Structure

Diphenyl vinyl phosphate is characterized by a phosphate group bonded to two phenyl groups and a vinyl group. Its unique structure imparts distinct reactivity and catalytic properties, making it valuable in specific applications such as polymerization and flame retardance.

Organic Synthesis

  • Role : DPVP serves as a substrate in synthesizing complex organic molecules.
  • Mechanism : It participates in various chemical reactions, including substitution and cross-coupling reactions facilitated by palladium catalysts.

Polymer Chemistry

  • Catalytic Function : DPVP acts as a catalyst in the ring-opening polymerization of lactones, leading to the formation of high-performance polymers.
  • Products : The polymerization processes yield aryl phosphonates and other polymeric materials that exhibit desirable mechanical properties.

Flame Retardants

  • Efficiency : DPVP is incorporated into materials to enhance flame resistance, particularly in plastics such as PVC.
  • Performance : It improves the thermal stability and reduces flammability of composite materials, making them safer for various applications.

Biological Studies

  • Research Focus : Investigated for its potential effects on biological systems; studies have shown it may inhibit growth in aquatic organisms like zebrafish at environmentally relevant concentrations .

Data Tables

Application AreaSpecific UseKey Benefits
Organic SynthesisSubstrate for complex moleculesVersatile reactivity
Polymer ChemistryCatalyst for lactone polymerizationHigh-performance polymers
Flame RetardantsAdditive in plasticsEnhanced thermal stability
Biological StudiesToxicity assessmentUnderstanding environmental impact

Case Study 1: Flame Retardancy in PVC

A study demonstrated that incorporating DPVP into PVC formulations significantly reduced flammability while maintaining flexibility at lower temperatures. The compound's effectiveness was attributed to its ability to form char during combustion, which acts as a barrier against heat and flames.

Case Study 2: Polymerization Catalysis

Research indicates that DPVP can effectively catalyze the ring-opening polymerization of renewable lactones, leading to biodegradable polymers. This application highlights the compound's potential in developing sustainable materials for environmental applications.

Mechanism of Action

The mechanism of action of diphenyl vinyl phosphate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares DPHP with key analogs in terms of chemical structure , applications , toxicity , and environmental prevalence .

2.1. Triphenyl Phosphate (TPHP)
  • Structure : TPHP (C₁₈H₁₅O₄P) features three phenyl groups attached to a phosphate core, whereas DPHP retains two phenyl groups after metabolic degradation .
  • Applications : TPHP is a primary flame retardant in electronics, furniture, and plastics .
  • Toxicity : TPHP is metabolized to DPHP in humans, which mediates its adipogenic and developmental toxicity . Studies link TPHP exposure to disrupted glucose metabolism and endocrine dysfunction .
  • Environmental Presence : Detected in indoor dust (60–90% prevalence) and plastic consumer products .
2.2. 2-Ethylhexyl Diphenyl Phosphate (EHDPP)
  • Structure : EHDPP (C₂₀H₂₇O₄P) substitutes one phenyl group in DPHP with a 2-ethylhexyl chain, enhancing lipophilicity .
  • Applications : Used as a plasticizer in polyvinyl chloride (PVC) and a flame retardant in textiles .
  • Toxicity : Metabolizes into hydroxylated derivatives (e.g., 5-OH-EHDPP), detected in >80% of human urine samples . Correlated with blood concentrations of parent compounds, suggesting bioaccumulation risks .
  • Environmental Presence : Abundant in silicone wristbands, indicating continuous exposure through consumer products .
2.3. Isopropylphenyl Diphenyl Phosphate (IPPP)
  • Structure : IPPP (C₂₁H₂₁O₄P) includes an isopropylphenyl group, increasing steric bulk compared to DPHP .
  • Applications : High-temperature flame retardant in automotive and aerospace materials .
  • Environmental Presence : Detected in wristbands and urine, though less frequently than EHDPP .
2.4. Cresyl Diphenyl Phosphate (CDP)
  • Structure : CDP (C₁₉H₁₇O₄P) replaces one phenyl group in DPHP with a methylphenyl (cresyl) group .
  • Applications : Plasticizer for PVC, improving flexibility and flame resistance .
  • Toxicity: Limited studies, but cresyl derivatives are linked to neurotoxicity in other organophosphates.
  • Environmental Presence : Found in 30–50% of OPFR screenings in industrial zones .
2.5. Tert-Butylphenyl Diphenyl Phosphate (BPDP)
  • Structure : BPDP (C₂₂H₂₃O₄P) incorporates a bulky tert-butylphenyl group, altering solubility and polymer compatibility .
  • Applications : High-performance plasticizer for engineering plastics and coatings .

Comparative Data Table

Compound CAS Number Molecular Formula Key Applications Toxicity Profile Environmental Prevalence References
Diphenyl phosphate (DPHP) 838-85-7 C₁₂H₁₁O₄P Metabolite, catalyst Developmental toxicity, endocrine disruptor Ubiquitous in urine samples
Triphenyl phosphate (TPHP) 115-86-6 C₁₈H₁₅O₄P Flame retardant Adipogenic, disrupts glucose homeostasis High in dust and plastics
2-Ethylhexyl diphenyl phosphate (EHDPP) 1241-94-7 C₂₀H₂₇O₄P Plasticizer Bioaccumulative, hydroxylated metabolites Common in wristbands and urine
Isopropylphenyl diphenyl phosphate (IPPP) 64532-94-1 C₂₁H₂₁O₄P High-temperature retardant Limited data (structural risk inferred) Detected in niche applications
Cresyl diphenyl phosphate (CDP) 78-31-9 C₁₉H₁₇O₄P PVC plasticizer Potential neurotoxicity Industrial zones
Tert-butylphenyl diphenyl phosphate (BPDP) 56803-37-3 C₂₂H₂₃O₄P Engineering plastics Unknown Rarely monitored

Key Findings and Implications

  • Structural-Activity Relationships : Bulky substituents (e.g., tert-butyl in BPDP) reduce water solubility and may limit metabolic breakdown, whereas smaller groups (e.g., ethylhexyl in EHDPP) enhance bioaccumulation .
  • Toxicity Trends : DPHP and TPHP exhibit clear endocrine-disrupting effects, while EHDPP and CDP require further study to clarify health impacts .
  • Regulatory Gaps : IPPP and BPDP lack sufficient toxicity data despite widespread industrial use, highlighting the need for expanded biomonitoring .

Biological Activity

Diphenyl vinyl phosphate (DPVP) is an organophosphate compound that has garnered attention due to its potential biological activities and implications for human health. This article explores the biological activity of DPVP, focusing on its toxicological properties, metabolic effects, and potential applications in organic synthesis.

Chemical Structure and Properties

This compound is characterized by its phosphate ester structure, which contributes to its reactivity and biological interactions. The compound can be synthesized through various methods, including the double Suzuki coupling of dibromovinyl phosphates, which allows for the introduction of diverse functional groups .

Toxicological Studies

Recent studies have highlighted the toxicological effects of diphenyl phosphate (DPhP), a related compound often used as a biomarker for exposure to aryl phosphate esters (APEs). Research conducted on FVB mice demonstrated that chronic exposure to DPhP, even at low doses, significantly impacts metabolic processes. Notably, it was found that DPhP exposure led to a reduction in fatty acid catabolic processes and down-regulation of genes involved in lipid metabolism regulated by peroxisome proliferator-activated receptor alpha (PPARα) .

Key Findings from Toxicological Studies

  • Fatty Acid Metabolism : Chronic DPhP exposure disrupted fatty acid catabolism in the liver, affecting overall physiology and body weight regulation.
  • Gene Expression : mRNA expression levels of lipid catabolic genes were significantly lower in treated mice compared to controls.
  • Metabolomics Analysis : Multi-omics approaches confirmed the biological impact of DPhP on liver metabolism, indicating potential risks for cardiovascular diseases and metabolic disorders .

Endocrine Disruption Potential

DPhP has been identified as a potential endocrine disruptor. Studies suggest that exposure to organophosphates can interfere with hormonal signaling pathways, leading to adverse developmental and reproductive outcomes. The mechanism involves alterations in gene expression related to hormone synthesis and metabolism.

Case Studies

Several case studies have examined the environmental presence and biological effects of DPhP:

  • Environmental Monitoring : Research indicates that DPhP is commonly found in various environmental matrices due to its use as a plasticizer and flame retardant. Its persistence raises concerns about long-term exposure risks to wildlife and humans.
  • Human Exposure : A study detected DPhP metabolites in human urine samples, suggesting that human exposure occurs primarily through environmental pathways rather than direct consumption .

Applications in Organic Synthesis

This compound also serves as a versatile substrate in organic synthesis. It has been utilized as an organocatalyst for controlled living ring-opening polymerization, demonstrating its utility in producing block-end-functionalized polycarbonates . This application highlights the compound's dual role as both a chemical reagent and a subject of toxicity studies.

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

Biological Activity Description
ToxicityChronic exposure affects liver metabolism and gene expression related to lipids.
Endocrine DisruptionAlters hormonal signaling pathways; potential reproductive effects.
Environmental PersistenceCommonly detected in environmental samples; raises concerns for human health.
Synthetic ApplicationsUsed as an organocatalyst in polymerization reactions for advanced materials.

Q & A

Q. What are the established methods for synthesizing diphenyl vinyl phosphate (DPVP) with controlled purity for laboratory use?

DPVP can be synthesized via hydrophosphorylation reactions. For example, vinyl phosphonates (structurally related compounds) are synthesized using copper nanoparticle (CuNP)-supported catalysts (e.g., CuNPs/ZnO) under mild conditions (toluene, room temperature) . To ensure purity, rigorous purification steps (e.g., column chromatography, recrystallization) and characterization via 1H NMR^1 \text{H NMR}, SEC, and MALDI-TOF MS are recommended. Impurities in commercial samples, such as residual triphenyl phosphate (TPHP), must be quantified, as they skew toxicity and reactivity results .

Q. How can researchers characterize the physicochemical properties of DPVP for environmental fate studies?

Key properties include:

  • Log Kow : Estimated at 4.86–6.61 for structurally similar tert-butylphenyl diphenyl phosphate, using computational tools like Syracuse Research Corporation’s WSKOW software .
  • Melting/Boiling Points : For tert-butylphenyl diphenyl phosphate, melting point is -21°C (pouring point), and boiling point ranges 260–420°C . These values guide experimental design for stability and volatility assessments. Analytical methods like GC-MS or LC-HRMS are critical for verifying these properties in DPVP .

Q. What are the best practices for handling DPVP in laboratory settings to minimize health risks?

Use PPE (gloves, masks, protective eyewear) and work in fume hoods. DPVP degradation products (e.g., diphenyl phosphate) are bioaccumulative and may disrupt endocrine pathways . Waste should be stored separately and processed by certified hazardous waste handlers .

Advanced Research Questions

Q. How do impurities in commercial DPVP samples affect toxicity studies, and how can these be mitigated?

Commercial DPVP often contains TPHP (up to 54.8% impurities), which confounds toxicity results. Researchers should:

  • Purify samples : Use preparative chromatography or solvent partitioning.
  • Validate purity : Compare 1H NMR^1 \text{H NMR} spectra with reference standards .
  • Include TPHP controls : Isolate effects of DPVP vs. contaminants in assays .

Q. What methodological approaches resolve contradictions in DPVP’s environmental persistence data?

Discrepancies in degradation rates arise from variations in experimental conditions (e.g., pH, microbial activity). Standardized protocols are needed:

  • Hydrolysis studies : Conduct at pH 4–9 and 20–50°C to simulate natural environments.
  • Microcosm assays : Use sediment-water systems to assess biodegradation under realistic conditions .
  • High-resolution mass spectrometry : Track transformation products (e.g., diphenyl phosphate) to quantify degradation pathways .

Q. How can DPVP’s role as a flame retardant be evaluated in polymer matrices without compromising material performance?

  • Blend optimization : Test DPVP in polyvinyl chloride (PVC) or polyesters at 1–10% w/w.
  • Fire resistance metrics : Measure limiting oxygen index (LOI) and UL-94 ratings.
  • Leaching assays : Use accelerated aging (e.g., 70°C, 75% humidity) to assess DPVP migration from polymers .

Q. What advanced computational models predict DPVP’s interaction with biological targets (e.g., nuclear receptors)?

Molecular docking and molecular dynamics simulations can model DPVP’s binding affinity to receptors like PPARγ or thyroid hormone receptors. Use software like AutoDock Vina with force fields (e.g., AMBER) to predict endocrine-disrupting potential . Validate predictions with in vitro reporter gene assays .

Data Contradiction Analysis

Q. Why do studies report conflicting neurotoxicity outcomes for DPVP in zebrafish models?

Variability stems from:

  • Exposure timing : Developmental stages (e.g., 0–120 hours post-fertilization) show differential sensitivity .
  • Dose metrics : Impurities (e.g., TPHP) may dominate effects at low concentrations.
  • Behavioral endpoints : Standardize assays (e.g., larval motility, adult boldness tests) to improve cross-study comparability .

Methodological Recommendations

  • Synthesis : Prioritize catalyst-supported methods (CuNPs/ZnO) for reproducibility .
  • Toxicity testing : Include impurity profiling and use in silico models to prioritize assays .
  • Environmental monitoring : Deploy passive samplers combined with LC-MS/MS for low-concentration detection in water/sediment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.